3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound with a molecular formula of C17H18N6S. This compound features a pyrimidine core substituted with a piperazine ring, which is further connected to a thiophene-pyridazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Moiety: The thiophene ring is first functionalized to introduce the pyridazine group. This can be achieved through a Diels-Alder reaction between a thiophene derivative and a suitable dienophile.
Piperazine Substitution: The pyridazine-thiophene intermediate is then reacted with piperazine under controlled conditions to form the piperazine-pyridazine-thiophene intermediate.
Pyrimidine Coupling: Finally, the piperazine-pyridazine-thiophene intermediate is coupled with a pyrimidine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl-1,3-thiazole
- 2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl-1,3-oxazole
Uniqueness
Compared to similar compounds, 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine stands out due to its specific substitution pattern and the presence of the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-13-18-7-6-16(19-13)22-8-10-23(11-9-22)17-5-4-14(20-21-17)15-3-2-12-24-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQNEPIQAFTUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.